molecular formula C18H15FN2O4 B5842038 1-[2-(4-fluorophenyl)ethyl]-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-[2-(4-fluorophenyl)ethyl]-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5842038
M. Wt: 342.3 g/mol
InChI Key: LFTCUIFQHWBJHX-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrimidinetrione derivative, which is a class of compounds that includes barbiturates, a type of central nervous system depressant . The presence of a fluorophenyl group and a furylmethylene group suggests that this compound might have unique properties compared to other pyrimidinetriones.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a pyrimidinetrione core with a fluorophenyl ethyl group and a furylmethylene group attached. The exact 3D conformation would depend on the specific stereochemistry at each chiral center .


Chemical Reactions Analysis

As a pyrimidinetrione derivative, this compound might undergo reactions similar to other compounds in this class. This could include nucleophilic addition reactions at the carbonyl groups, or substitution reactions at the fluorophenyl or furylmethylene groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the fluorophenyl and furylmethylene groups, the overall size and shape of the molecule, and the specific stereochemistry .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including compounds related to “MLS000574211,” have shown promising antiviral properties. For instance:

Triple-Acting PPAR Agonist

The compound “MLS000574211” has been designed as a triple-acting agonist for peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ). It exhibits an EC50 of 0.029 μM for PPARα, 0.013 μM for PPARγ, and 0.029 μM for PPARδ . PPAR agonists play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation.

Cytotoxicity Studies

While specific data on cytotoxicity related to “MLS000574211” are limited, it’s worth noting that related benzofuran derivatives have been studied. For example:

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and evaluating its potential uses. This could include in vitro and in vivo studies to assess its biological activity .

properties

IUPAC Name

(5Z)-1-[2-(4-fluorophenyl)ethyl]-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4/c1-11-2-7-14(25-11)10-15-16(22)20-18(24)21(17(15)23)9-8-12-3-5-13(19)6-4-12/h2-7,10H,8-9H2,1H3,(H,20,22,24)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTCUIFQHWBJHX-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)NC(=O)N(C2=O)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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